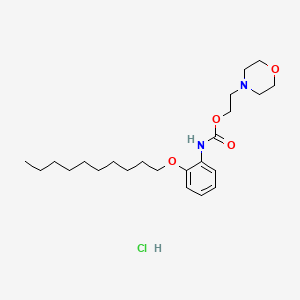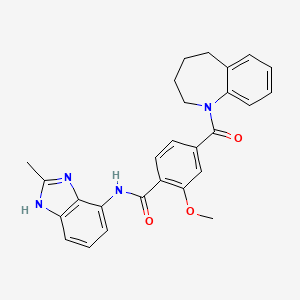
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide likely involves multiple steps, including the formation of the benzimidazole and benzazepine rings, followed by their coupling and functionalization. Typical reaction conditions might include:
Formation of Benzimidazole Ring: This could involve the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of Benzazepine Ring: This might involve cyclization reactions starting from appropriate precursors such as phenylalanine derivatives.
Coupling and Functionalization: The final steps would involve coupling the benzimidazole and benzazepine moieties, followed by methoxylation and other functional group modifications.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could affect the compound’s stability and reactivity.
Substitution: Replacement of one functional group with another, which could modify the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated or aminated compounds.
Applications De Recherche Scientifique
Chemistry
The compound could serve as a building block for more complex molecules, useful in organic synthesis and materials science.
Biology
It might interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Industry
The compound might find use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide exerts its effects would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Benzazepine Derivatives: Compounds like fenoldopam, which is used as a vasodilator.
Uniqueness
The unique combination of benzimidazole and benzazepine moieties in this compound might confer distinct biological activities and pharmacological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
233262-75-4 |
|---|---|
Formule moléculaire |
C27H26N4O3 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide |
InChI |
InChI=1S/C27H26N4O3/c1-17-28-21-10-7-11-22(25(21)29-17)30-26(32)20-14-13-19(16-24(20)34-2)27(33)31-15-6-5-9-18-8-3-4-12-23(18)31/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3,(H,28,29)(H,30,32) |
Clé InChI |
GQNJIJVVXIQOQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=CC=C2NC(=O)C3=C(C=C(C=C3)C(=O)N4CCCCC5=CC=CC=C54)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


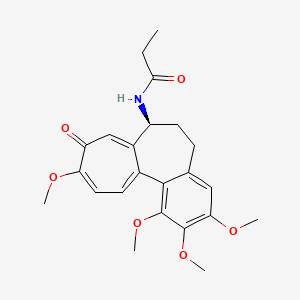
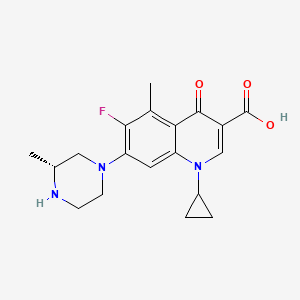

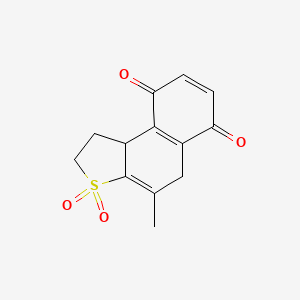
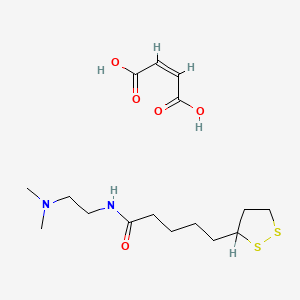
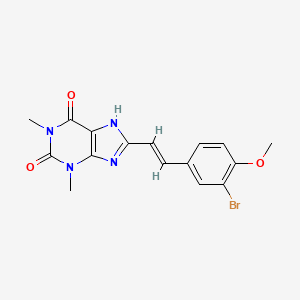
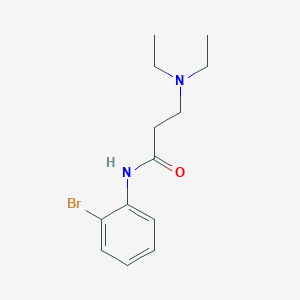
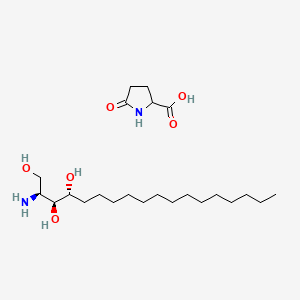
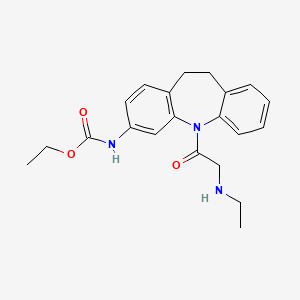
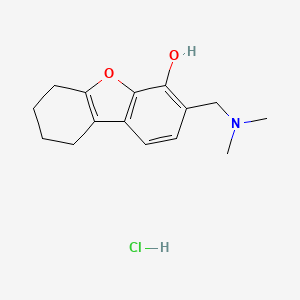
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)

